2-Bromo-4-(trifluoromethyl)benzoic acid
Overview
Description
Synthesis Analysis The synthesis of 2-Bromo-4-(trifluoromethyl)benzoic acid, a chemical compound utilized in various synthetic processes, involves several key steps that are crucial for achieving the desired product. One method reported for synthesizing related compounds involves the bromination of methyl benzoic derivatives under specific conditions to introduce bromo groups into the benzoic acid framework. These methodologies might involve free radical reactions under light or with initiators such as AIBN, showcasing the role of bromine as a pivotal reagent in the synthesis of brominated organic compounds (Wang Ping, 2011).
Scientific Research Applications
Crystal Structure Analysis
The crystal structures of bromo–hydroxy–benzoic acid derivatives, including compounds similar to 2-Bromo-4-(trifluoromethyl)benzoic acid, have been analyzed to understand their two-dimensional architectures formed by hydrogen bonds and Br⋯O interactions (Suchetan et al., 2016).
Synthesis and Radiosynthesis
2-Bromo-phloretinic acid, a precursor molecule for the radiosynthesis of certain compounds, was prepared through a complex synthesis process. This synthesis is critical for the development of specific radiolabeled compounds (Mertens et al., 2001).
Molecular Reactivity Study
A study focused on the structure and reactivity of 4-bromo-3-(methoxymethoxy) benzoic acid, which shares structural similarities with this compound. This research included vibrational analysis and assessment of molecular electrostatic potential (Yadav et al., 2022).
Industrial Process Scale-Up
The compound 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which has structural similarities with this compound, was scaled up for industrial processes. This scale-up is significant for the synthesis of therapeutic SGLT2 inhibitors (Zhang et al., 2022).
Steric Pressure in Chemical Reactions
Research on compounds like this compound has provided insights into the steric pressure exerted by the trifluoromethyl group, affecting chemical reactions like metalation and deprotonation (Schlosser et al., 2006).
Synthesis and Biological Activity
The synthesis and biological activity of certain compounds derived from bromo-substituted benzoic acids have been explored, demonstrating their potential as antibacterial and antifungal agents (Mehta, 2013).
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that reactions at the benzylic position are crucial for synthesis problems . The compound may undergo free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzylic compounds are known to play a role in various biochemical reactions, including free radical bromination and nucleophilic substitution .
Pharmacokinetics
The compound’s molecular formula is c8h4brf3o2, and it has an average mass of 269015 Da , which may influence its pharmacokinetic properties.
Result of Action
It’s known that benzylic compounds can undergo various reactions, leading to changes at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-(trifluoromethyl)benzoic acid. For instance, the compound is white to pale yellow in color and has a melting point between 119.0-125.0°C . These properties may be influenced by environmental conditions such as temperature and light exposure.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINIIFNWZPCJGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186473 | |
Record name | 2-Bromo-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
328-89-2 | |
Record name | 2-Bromo-4-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(trifluoromethyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Bromo-4-(trifluoromethyl)benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55F6F4XX8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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